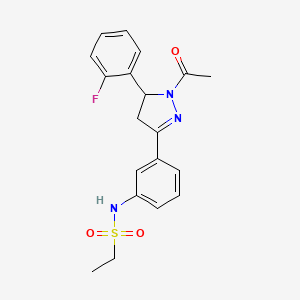

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S/c1-3-27(25,26)22-15-8-6-7-14(11-15)18-12-19(23(21-18)13(2)24)16-9-4-5-10-17(16)20/h4-11,19,22H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGIJFJLWGZLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the acetyl and fluorophenyl groups. The final step involves the sulfonamide formation.

Pyrazole Ring Formation: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Acetylation: The pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Fluorophenyl Substitution: The acetylated pyrazole is reacted with a fluorobenzene derivative under Friedel-Crafts conditions.

Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has shown promising biological activities, particularly in antiviral research. Notably, it has been identified as a potential inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease, which is crucial for viral replication. Molecular docking studies indicate that this compound binds effectively to the target enzyme, suggesting its potential as a lead compound for further development in antiviral therapies .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide:

- Antiviral Activity : In silico studies have demonstrated that this compound exhibits significant inhibitory activity against DEN2 NS2B/NS3 serine protease. The binding affinity was evaluated through molecular dynamics simulations, confirming its potential as a drug candidate for dengue virus treatment .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the compound's structure impact its biological activity. Variations in substituents on the pyrazole ring have been explored to optimize potency and selectivity against viral targets .

- Pharmacokinetics and Toxicology : Preliminary assessments of pharmacokinetic properties indicate favorable absorption and metabolic profiles in vitro. Toxicological evaluations are ongoing to assess safety margins before advancing to clinical trials .

Mechanism of Action

The mechanism of action of N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The acetyl and fluorophenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Acyl Modifications : Replacing acetyl with propionyl (C₂H₅CO-) increases molecular weight by 14 g/mol, which may affect membrane permeability .

- Heterocyclic Substitutions : The furan-2-yl analog (439.5 g/mol) introduces a planar heterocycle, which could enhance π-π stacking interactions in target binding .

Pharmacological and Physicochemical Profiles

Crystallographic and Analytical Data

- Structural Validation : Programs like SHELXL () and WinGX () are widely used for crystallographic refinement of similar small molecules, ensuring accurate stereochemical assignments .

- Spectroscopic Characterization : ¹H/¹³C NMR and mass spectrometry (MS) are standard for confirming molecular identity, as seen in .

Biological Activity

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that belongs to the sulfonamide class, known for its broad range of biological activities. This compound features a unique structure that includes a pyrazole ring and a fluorophenyl group, which suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents.

Structure and Composition

The compound's IUPAC name is N-[4-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide. Its molecular formula is , and it has a molecular weight of approximately 373.44 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

- Introduction of the Fluorophenyl Group: Substitution on the pyrazole ring occurs using a halogenated fluorobenzene derivative.

- Acetylation: The acetyl group is introduced via acetylation reactions.

- Sulfonamide Formation: The final step involves reacting with ethanesulfonyl chloride to yield the sulfonamide.

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide likely exerts its biological effects through various mechanisms:

- Enzyme Inhibition: Similar to other sulfonamides, it may inhibit enzyme activity by mimicking natural substrates, thus blocking active sites essential for biological processes.

- Antimicrobial Activity: The compound's structural characteristics suggest potential as an antimicrobial agent, targeting bacterial cell functions.

Research Findings

Recent studies have explored the efficacy of similar compounds in various biological contexts:

- Anticancer Properties: Research indicates that compounds with bromodomain inhibition properties can effectively block cell proliferation in cancer models. For instance, BET inhibitors have shown promise in reducing tumor growth by interfering with transcriptional regulation associated with oncogenes like MYC .

- Anti-inflammatory Effects: Compounds in this class have demonstrated anti-inflammatory activity by modulating cytokine production and immune responses, which could be beneficial in treating inflammatory diseases .

Antitumor Activity

A study evaluating bromodomain inhibitors indicated that compounds similar to N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide displayed significant antitumor effects in various cancer cell lines. These compounds were effective in inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Antimicrobial Efficacy

Another study focused on sulfonamides demonstrated their effectiveness against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhanced their antimicrobial potency by improving membrane permeability and binding affinity to bacterial enzymes .

Table 1: Comparison of Biological Activities

Q & A

Q. Challenges :

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is often required due to byproducts from incomplete reactions .

- Regioselectivity : Competing reaction pathways may require optimization of catalysts (e.g., p-toluenesulfonic acid) and temperature control (60–80°C) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms the dihydro-pyrazoline ring conformation. For example, bond angles (C–C = 0.004 Å precision) and torsion angles between the fluorophenyl and sulfonamide groups .

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for sulfonamide (1320–1160 cm⁻¹) and acetyl C=O (1680–1700 cm⁻¹) .

Advanced: How can computational modeling optimize reaction conditions for higher yields?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) map energy barriers for cyclocondensation and sulfonylation steps, identifying transition states and intermediates .

- Machine Learning : Train models on experimental datasets (e.g., solvent polarity, temperature, catalyst loading) to predict optimal conditions. For example, ICReDD’s approach reduces trial-and-error by 40% .

- Solvent Screening : COSMO-RS simulations predict solubility and reaction rates in polar aprotic solvents (e.g., DMF, acetonitrile) .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, stoichiometry). For example, a 2³ factorial design revealed that excess hydrazine (1.5 eq) improves yield by 15% while minimizing byproducts .

- Replication Studies : Standardize protocols (e.g., inert atmosphere, drying agents) to address discrepancies caused by moisture sensitivity .

- Analytical Cross-Validation : Compare HPLC purity data (e.g., >95% vs. 85% in conflicting reports) and identify impurities via LC-MS .

Advanced: What strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Molecular Docking : Target proteins with conserved sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) using AutoDock Vina .

- Toxicity Profiling : Assess hepatotoxicity via HepG2 cell viability assays (IC50) and metabolic stability in liver microsomes .

Advanced: What engineering challenges arise in scaling up the synthesis of this compound?

Methodological Answer:

- Reactor Design : Continuous-flow reactors improve heat transfer for exothermic steps (e.g., acetylations), reducing hot spots and side reactions .

- Separation Technologies : Membrane filtration or centrifugal partition chromatography isolates the polar sulfonamide derivative from non-polar byproducts .

- Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression and adjust feed rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.